Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Overview
Description
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is an organic compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.76 g/mol. This compound is known for its unique physicochemical properties, making it valuable in various scientific experiments. It is a derivative of 4-hydroxybenzoic acid and piperidine.
Preparation Methods
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is synthesized through a series of chemical reactions involving 4-hydroxybenzoic acid and piperidine. The synthetic route typically involves the esterification of 4-hydroxybenzoic acid with methanol, followed by the reaction with piperidine to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various pharmaceuticals, agricultural products, and dyes. In biology, it is utilized in studies involving enzyme inhibition and receptor binding. Additionally, it is used in industrial research for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride can be compared with other similar compounds, such as Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride . While both compounds share similar structural features, they may differ in their physicochemical properties and biological activities . The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct properties and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research Its unique properties and diverse reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
methyl 4-(piperidin-3-ylmethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-6-13(7-5-12)18-10-11-3-2-8-15-9-11;/h4-7,11,15H,2-3,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHUNECYWOWFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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